RNF5 inhibitor Inh-2

Catalog No.
S541538
CAS No.
324579-65-9
M.F
C23H20N4S
M. Wt
384.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RNF5 inhibitor Inh-2

CAS Number

324579-65-9

Product Name

RNF5 inhibitor Inh-2

IUPAC Name

N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide

Molecular Formula

C23H20N4S

Molecular Weight

384.5

InChI

InChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3

InChI Key

FYZFQLYZABRFAZ-KUXGFVDGSA-N

SMILES

CC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

RNF5 IN-2; RNF5-IN 2; RNF5-IN-2; RNF5 inhibitor Inh-2; RNF5 inhibitor Inh2

Description

The exact mass of the compound N-(4-benzyl-3-methyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide is 384.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RNF5 inhibitor Inh-2 is a small molecule designed to inhibit the E3 ubiquitin ligase RNF5, which plays a crucial role in the degradation of misfolded proteins. This compound has garnered attention for its potential therapeutic applications, particularly in conditions like cystic fibrosis and various cancers. The structure of Inh-2 includes a 1,2,4-thiadiazol-5-ylidene moiety, which is integral to its inhibitory activity against RNF5 .

The primary chemical reaction involving RNF5 inhibitor Inh-2 pertains to its interaction with the RNF5 protein, leading to the modulation of ubiquitin-proteasome pathways. By inhibiting RNF5, Inh-2 disrupts the normal degradation process of misfolded proteins, allowing for the stabilization and functional restoration of proteins such as the F508del mutant cystic fibrosis transmembrane conductance regulator. This action is hypothesized to involve competitive binding at the active site of RNF5, preventing it from ubiquitinating target substrates .

Inh-2 has demonstrated significant biological activity in various studies. Notably, it has been shown to rescue F508del-CFTR activity in human bronchial epithelial cells derived from cystic fibrosis patients. This suggests that Inh-2 can effectively restore function to misfolded proteins that would otherwise be targeted for degradation by RNF5 . Additionally, studies indicate that Inh-2 enhances apoptosis in acute myeloid leukemia cells by increasing endoplasmic reticulum stress, thereby promoting cell death through mechanisms related to RNF5 inhibition .

The synthesis of RNF5 inhibitor Inh-2 involves several steps:

  • Formation of the Thiadiazole Ring: The initial step typically includes the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Substitution Reactions: Subsequent reactions introduce substituents that enhance the compound's binding affinity for RNF5.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Inh-2 has potential applications in:

  • Cystic Fibrosis Treatment: By rescuing F508del-CFTR function, it represents a promising therapeutic avenue for patients with this genetic mutation.
  • Cancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for treating malignancies such as acute myeloid leukemia and neuroblastoma .
  • Research Tool: As a modulator of ubiquitin ligase pathways, Inh-2 serves as a valuable tool for studying protein degradation processes and cellular stress responses in various biological contexts .

Interaction studies have shown that Inh-2 selectively binds to RNF5, inhibiting its enzymatic activity. This interaction alters downstream signaling pathways associated with cell survival and apoptosis. For instance, in acute myeloid leukemia models, inhibition of RNF5 led to increased sensitivity to other therapeutic agents like histone deacetylase inhibitors . Furthermore, Inh-2's effects on endoplasmic reticulum stress markers indicate its role in modulating cellular responses to proteotoxic stress.

Several compounds share structural or functional similarities with RNF5 inhibitor Inh-2. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
Analog-1Small MoleculeActivates RNF5Opposite effect compared to Inh-2
MLN4924Nedd8 Activating EnzymeInhibits Neddylation pathwayTargets different E3 ligases
CUDC-907Dual inhibitorInhibits histone deacetylases and PI3KBroader spectrum of action against multiple targets
GSK2636771Selective E3 Ligase InhibitorModulates various E3 ligasesSpecificity towards different E3 ligases

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Exact Mass

384.1409

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types